4-(5-Bromo-2-methylbenzyl)morpholine
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Overview
Description
4-(5-Bromo-2-methylbenzyl)morpholine is an organic compound with the molecular formula C12H16BrNO It is a derivative of morpholine, a heterocyclic amine, and features a brominated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-methylbenzyl)morpholine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-2-methylbenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the brominated benzyl group or the morpholine ring, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include reduced benzyl derivatives and morpholine ring-reduced compounds.
Scientific Research Applications
4-(5-Bromo-2-methylbenzyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methylbenzyl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
- 4-(2-Bromo-5-methylbenzyl)morpholine
- 4-(5-Bromo-2-methoxybenzyl)morpholine
- 4-(5-Bromo-2-chlorobenzyl)morpholine
Comparison: 4-(5-Bromo-2-methylbenzyl)morpholine is unique due to the presence of the methyl group on the benzyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(5-bromo-2-methylphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-2-3-12(13)8-11(10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWVEKSVJHDXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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